molecular formula C12H21Cl2N3 B1389746 (1-Methyl-piperidin-4-yl)-pyridin-3-ylmethylamine-dihydrochloride CAS No. 1185297-99-7

(1-Methyl-piperidin-4-yl)-pyridin-3-ylmethylamine-dihydrochloride

Cat. No.: B1389746
CAS No.: 1185297-99-7
M. Wt: 278.22 g/mol
InChI Key: AYZXWTJXJWXNBF-UHFFFAOYSA-N
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Description

(1-Methyl-piperidin-4-yl)-pyridin-3-ylmethylamine-dihydrochloride: is a chemical compound with the molecular formula C12H21Cl2N3 and a molecular weight of 278.22 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 1-methylpiperidin-4-ylamine with pyridin-3-ylmethyl chloride under specific reaction conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of advanced purification techniques, such as recrystallization or chromatography, to obtain the final product with the desired specifications.

Chemical Reactions Analysis

(1-Methyl-piperidin-4-yl)-pyridin-3-ylmethylamine-dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles to form substituted products.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, such as alkyl halides or amines

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound

  • Reduction: Reduced derivatives of the compound

  • Substitution: Substituted derivatives of the compound

Scientific Research Applications

(1-Methyl-piperidin-4-yl)-pyridin-3-ylmethylamine-dihydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and chemical research.

  • Biology: Employed in biochemical studies to investigate enzyme interactions and protein binding.

  • Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

(1-Methyl-piperidin-4-yl)-pyridin-3-ylmethylamine-dihydrochloride: can be compared with other similar compounds, such as 4-(4-Methylpiperidin-1-yl)aniline and 2-(1-Methylpiperidin-4-yl)ethanamine . These compounds share structural similarities but may differ in their chemical properties and applications.

Comparison with Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline

  • 2-(1-Methylpiperidin-4-yl)ethanamine

The uniqueness of (1-Methyl-piperidin-4-yl)-pyridin-3-ylmethylamine-dihydrochloride lies in its specific molecular structure and the resulting chemical and biological properties.

Properties

IUPAC Name

1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-15-7-4-12(5-8-15)14-10-11-3-2-6-13-9-11;;/h2-3,6,9,12,14H,4-5,7-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZXWTJXJWXNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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